molecular formula C14H13N3O B2667810 (E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide CAS No. 1241695-31-7

(E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide

Cat. No. B2667810
CAS RN: 1241695-31-7
M. Wt: 239.278
InChI Key: OXNBDIYGZDGNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide, also known as CCPA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CCPA is a synthetic compound that belongs to the class of amides and is structurally similar to adenosine.

Scientific Research Applications

Enantioselective Alkylation Reaction

Research on enantioselective alkylation reactions of enamides, including compounds similar to "(E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide," showcases their potential in synthesizing beta-aryl propanones with high yields and excellent enantioselectivity. This process, catalyzed by phosphoric acid derived from H8-BINOL, indicates the compound's relevance in asymmetric synthesis, providing a pathway to develop compounds with high optical purity (Guo et al., 2009).

Corrosion Inhibition

A study exploring the synthesis and characterization of new acrylamide derivatives, closely related to the queried compound, demonstrated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This research underscores the compound's potential in materials science, particularly in protecting metals from corrosion, which is crucial for extending the life and maintaining the integrity of metal components in various industrial applications (Abu-Rayyan et al., 2022).

Synthesis and Characterization of Dyes

The synthesis and characterization of dyes derived from reactions involving compounds similar to "this compound" highlight its application in the field of materials science. These studies focus on the compound's utility in creating dyes with specific optical properties, which could be significant for various applications in imaging and manufacturing (Kotteswaran et al., 2016).

Mechanofluorochromic Properties

Investigations into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, closely resembling the target compound, reveal their potential in developing materials that change color in response to mechanical stimuli. This property is particularly relevant in the development of smart materials and sensors, indicating the compound's applicability in advanced material science (Song et al., 2015).

properties

IUPAC Name

(E)-3-(4-cyanophenyl)-N-(1-cyanopropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-2-13(10-16)17-14(18)8-7-11-3-5-12(9-15)6-4-11/h3-8,13H,2H2,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNBDIYGZDGNBN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C=CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C#N)NC(=O)/C=C/C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.